molecular formula C10H12ClNO2 B2917260 1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2413904-17-1

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B2917260
CAS No.: 2413904-17-1
M. Wt: 213.66
InChI Key: MOVSPLVTBCHSFN-UHFFFAOYSA-N
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Description

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. It is often used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a cyclopropane ring attached to a pyridine ring, which is further substituted with a methyl group.

Scientific Research Applications

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 6-methylpyridine-3-carboxylic acid with a cyclopropane precursor under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid
  • 6-methylpyridine-3-carboxylic acid
  • Cyclopropane-1-carboxylic acid

Uniqueness

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific structural features, such as the combination of a cyclopropane ring and a methyl-substituted pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(6-methylpyridin-3-yl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-7-2-3-8(6-11-7)10(4-5-10)9(12)13;/h2-3,6H,4-5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKQZWDAGLIXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2(CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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